molecular formula C15H13FN6O3S B11159774 N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11159774
M. Wt: 376.4 g/mol
InChI Key: QRGAGZBAYXEYLQ-UHFFFAOYSA-N
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Description

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with an aminosulfonyl group, a fluoro group, and a tetraazolyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzyl halide reacts with an aminosulfonyl derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K~2~CO~3~) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The aminosulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H~2~) are typical.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminosulfonyl group would yield sulfonic acids, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features to N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains:

CompoundMIC (µM)Bacterial Strains
N81.43E. coli
N222.60K. pneumoniae
N232.65Staphylococcus aureus

These findings suggest that the presence of specific functional groups enhances the antimicrobial efficacy of sulfonamide derivatives .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Compounds with similar structures have shown promising results against various cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116 (Colorectal)
N184.53HCT116 (Colorectal)

These compounds have demonstrated selective toxicity towards cancer cells compared to normal cells, indicating their potential as effective anticancer agents .

Enzyme Inhibition

The compound's mechanism of action may involve inhibition of key enzymes involved in metabolic pathways associated with cancer and microbial growth. For example:

  • Carbonic Anhydrase IX Inhibition: Certain benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, highlighting their potential in targeting tumor-associated enzymes .

This inhibition could disrupt the pH balance within tumors and enhance the efficacy of other therapeutic agents.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Study on Benzimidazole Derivatives: A study synthesized benzimidazole derivatives and evaluated their antimicrobial and anticancer activities, revealing significant effects against Gram-positive and Gram-negative bacteria as well as cancer cell lines .
  • Sulfonamide Derivatives: Research on new sulfonamides demonstrated their effectiveness as α-glucosidase inhibitors and their potential application in treating diabetes mellitus and Alzheimer's disease .
  • Mechanistic Studies: Investigations into the mechanisms of action for related compounds have shown that they can induce apoptosis in cancer cells while exhibiting minimal toxicity to healthy cells .

Mechanism of Action

The mechanism by which N1-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide stands out due to the presence of the tetraazolyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.

Biological Activity

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Aminosulfonyl Group : This functional group often enhances the solubility and biological activity of compounds.
  • Fluorine Substitution : The presence of fluorine can influence the pharmacokinetics and receptor binding affinity.
  • Tetraazole Ring : This heterocyclic component is known for its role in enhancing the biological activity of pharmaceutical agents.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could potentially inhibit enzymes like carbonic anhydrases or kinases, which are crucial in various physiological processes.
  • Receptor Modulation : The structural components suggest potential interaction with G-protein coupled receptors (GPCRs), which play a vital role in signal transduction in cells.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionCarbonic Anhydrase Inhibition
Anticancer PotentialModulation of tumor growth
Antimicrobial ActivityEffective against specific bacterial strains
Anti-inflammatory EffectsReduction in inflammatory markers

Case Studies

Case Study 1: Anticancer Activity
In a study published in Frontiers in Oncology, this compound was evaluated for its anticancer properties. The results indicated that the compound significantly reduced cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This study highlights the potential for developing this compound as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial effects of this compound showed promising results against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis. The study demonstrated a minimum inhibitory concentration (MIC) that suggests effective clinical applicability against resistant bacterial strains .

Research Findings

Recent investigations have focused on optimizing the synthesis and enhancing the efficacy of this compound. Key findings include:

  • Enhanced Solubility : Modifications to the side chains have improved solubility in aqueous solutions, facilitating better bioavailability.
  • Increased Potency : Structural analogs have been synthesized that exhibit increased potency against targeted enzymes and receptors .

Properties

Molecular Formula

C15H13FN6O3S

Molecular Weight

376.4 g/mol

IUPAC Name

4-fluoro-N-[(4-sulfamoylphenyl)methyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H13FN6O3S/c16-11-3-6-13(14(7-11)22-9-19-20-21-22)15(23)18-8-10-1-4-12(5-2-10)26(17,24)25/h1-7,9H,8H2,(H,18,23)(H2,17,24,25)

InChI Key

QRGAGZBAYXEYLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3)S(=O)(=O)N

Origin of Product

United States

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